molecular formula C4H5N3OS B146432 5-amino-1,3-thiazole-2-carboxamide CAS No. 134983-33-8

5-amino-1,3-thiazole-2-carboxamide

Cat. No.: B146432
CAS No.: 134983-33-8
M. Wt: 143.17 g/mol
InChI Key: JJTVZPLGMOYPTD-UHFFFAOYSA-N
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Description

5-amino-1,3-thiazole-2-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxamide group in the thiazole ring makes it a versatile molecule for various chemical reactions and biological interactions.

Mechanism of Action

Target of Action

5-Aminothiazole-2-carboxamide has been found to interact with several targets. It has been reported to have potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also been designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, some 2-aminothiazole derivatives were found to have a complete inhibitory effect on PDE5 . This suggests a distinctive therapeutic role of these derivatives in conditions like erectile dysfunction . In addition, they have an inhibitory effect against COX-1 and COX-2 activity .

Biochemical Pathways

5-Aminothiazole-2-carboxamide affects several biochemical pathways. As PDE5 inhibitors, they enhance the expression of nitric oxide synthases and lead to the accumulation of cGMP, in addition to activating protein kinase G (PKG) . These changes play an important role in the development of several neurodiseases .

Pharmacokinetics

Some 2-aminothiazole derivatives have shown good pharmacokinetic profile and solubility in mice . These properties can impact the bioavailability of the compound, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of 5-Aminothiazole-2-carboxamide’s action depend on its targets. For instance, its inhibitory effect on PDE5 can lead to an increase in cGMP levels, which can have various downstream effects, including vasodilation . Its anticancer activity could be due to its ability to inhibit the growth of various cancerous cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1,3-thiazole-2-carboxamide typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to 5-amino thiazoles substituted in position 2 . Another method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-amino-1,3-thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted thiazoles, each with unique chemical and biological properties .

Scientific Research Applications

5-amino-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 5-amino-1,3-thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of the amino and carboxamide groups in the thiazole ring makes it a versatile scaffold for the development of new therapeutic agents and industrial chemicals .

Properties

IUPAC Name

5-amino-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTVZPLGMOYPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558005
Record name 5-Amino-1,3-thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134983-33-8
Record name 5-Amino-1,3-thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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